molecular formula C8H8N2S B12846005 Benzo[c]isothiazol-6-ylmethanamine

Benzo[c]isothiazol-6-ylmethanamine

Cat. No.: B12846005
M. Wt: 164.23 g/mol
InChI Key: VCXNEJTVRDLVJM-UHFFFAOYSA-N
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Description

Benzo[c]isothiazol-6-ylmethanamine is a chemical compound with the molecular formula C8H8N2S It belongs to the class of isothiazoles, which are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzo[c]isothiazol-6-ylmethanamine typically involves the formation of the isothiazole ring followed by the introduction of the methanamine group. One common method involves the cyclization of appropriate precursors containing sulfur and nitrogen functionalities. For example, the reaction of 2-aminobenzenethiol with formaldehyde under acidic conditions can lead to the formation of the isothiazole ring, followed by further functionalization to introduce the methanamine group .

Industrial Production Methods

large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Benzo[c]isothiazol-6-ylmethanamine can undergo various types of chemical reactions, including:

    Oxidation: The sulfur atom in the isothiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The methanamine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can lead to the formation of sulfoxides or sulfones, while reduction of a nitro group would yield an amine .

Scientific Research Applications

Benzo[c]isothiazol-6-ylmethanamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of Benzo[c]isothiazol-6-ylmethanamine involves its interaction with specific molecular targets. For example, it can act as an inhibitor of certain enzymes by binding to their active sites and preventing their normal function. This interaction can disrupt key biological pathways, leading to therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    Benzo[d]isothiazol-6-ylmethanamine: Similar in structure but with different positioning of the nitrogen and sulfur atoms.

    2-(3-Hydroxybenzyl)benzo[d]isothiazol-3(2H)-one:

Uniqueness

Benzo[c]isothiazol-6-ylmethanamine is unique due to its specific arrangement of the isothiazole ring and methanamine group, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

Molecular Formula

C8H8N2S

Molecular Weight

164.23 g/mol

IUPAC Name

2,1-benzothiazol-6-ylmethanamine

InChI

InChI=1S/C8H8N2S/c9-4-6-1-2-7-5-11-10-8(7)3-6/h1-3,5H,4,9H2

InChI Key

VCXNEJTVRDLVJM-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=CSN=C2C=C1CN

Origin of Product

United States

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